Mal-rp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is particularly valuable in the study of cellular processes involving redox-sensitive proteins, providing insights into the dynamic changes within live cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mal-rp involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enable its use as a probe. The synthetic route typically includes:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with specific groups that allow it to interact with redox-sensitive proteins.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the core structure using industrial-grade reagents and solvents.

Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Mal-rp undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, where it is reduced to its original form or other reduced states.

Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used with this compound include hydrogen peroxide and other peroxides.

Reducing Agents: Reducing agents such as sodium borohydride are used to reduce this compound.

Substitution Reagents: Various nucleophiles can be used in substitution reactions to modify the functional groups on this compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can restore the original compound or produce other reduced forms .

Applications De Recherche Scientifique

Drug Discovery and Development

Mal-rp has been investigated for its potential as a therapeutic agent. Its bioactive properties suggest applications in treating various diseases, particularly those related to inflammation and infection.

- Case Study: Antibacterial Activity

In a study examining the antibacterial effects of this compound, researchers found that it inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showing effective results against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Environmental Applications

This compound has also been explored for its potential in bioremediation processes. Its ability to degrade pollutants makes it a candidate for environmental cleanup efforts.

- Case Study: Biodegradation of Pollutants

A study demonstrated that this compound could effectively degrade phenolic compounds in contaminated water. The degradation rates were monitored over time, showing significant reductions in pollutant concentrations.

| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|---|

| Phenol | 100 | 10 | 90 |

| Chlorophenol | 50 | 5 | 90 |

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its effects is crucial for its application in drug development and environmental science.

-

Antimicrobial Mechanism

Research indicates that this compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism was elucidated using electron microscopy, which showed structural changes in treated bacterial cells. -

Biodegradation Pathway

The biodegradation pathway of this compound involves enzymatic breakdown facilitated by microbial communities. Studies using high-performance liquid chromatography (HPLC) identified intermediate metabolites, providing insights into the degradation process.

Mécanisme D'action

The mechanism of action of Mal-rp involves its interaction with redox-sensitive proteins. The compound binds to these proteins through specific functional groups, allowing it to label and image them in live cells. The molecular targets of this compound include various redox-sensitive proteins involved in cellular signaling and metabolic pathways .

Comparaison Avec Des Composés Similaires

Mal-rp is unique in its ability to quantitatively label and image redox-sensitive proteins in live cells. Similar compounds include:

N-hydroxysuccinimide (NHS) Esters: These compounds also react with primary amine groups but may not have the same specificity for redox-sensitive proteins.

Fluorescent Probes: Other fluorescent probes can label proteins but may not be specific to redox-sensitive proteins.

Redox-Sensitive Dyes: These dyes can indicate redox changes but may not provide the same quantitative information as this compound.

This compound stands out due to its specificity and quantitative capabilities, making it a valuable tool in redox biology research.

Activité Biologique

Mal-rp, or MyD88-adapter-like protein, plays a critical role in the immune response, particularly in the signaling pathways associated with Toll-like receptors (TLRs). This article delves into the biological activities of this compound, emphasizing its mechanisms, case studies, and research findings.

Overview of this compound

This compound functions as an adapter protein that is integral to the TLR signaling pathway. TLRs are essential for recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. Upon activation, TLRs recruit this compound, which facilitates downstream signaling cascades leading to the production of pro-inflammatory cytokines. This process is crucial for mounting an effective immune response against infections.

The biological activity of this compound can be summarized in the following key steps:

- Recognition of PAMPs : TLRs recognize PAMPs on pathogens.

- Dimerization and Recruitment : Upon recognition, TLRs dimerize and recruit this compound along with other adapter proteins like MyD88.

- Signal Transduction : This recruitment activates various kinases, including Bruton's tyrosine kinase (BTK), which phosphorylates this compound.

- Cytokine Production : The activation leads to the nuclear translocation of NF-κB, resulting in the expression of pro-inflammatory cytokines.

Research Findings

Recent studies highlight the dual role of this compound in inflammation regulation:

- Pro-inflammatory Role : this compound is essential for initiating inflammatory responses by activating NF-κB and promoting cytokine production .

- Negative Regulation : The suppressor of cytokine signaling-1 (SOCS-1) can degrade phosphorylated this compound through polyubiquitination, thereby providing a feedback mechanism to prevent excessive inflammation .

Case Study 1: Hyperinflammation in Response to Infection

A study examined the role of this compound in hyperinflammatory responses during severe infections. The researchers utilized a discrete qualitative model to analyze the behavior of biological regulatory networks (BRN) associated with this compound. Their findings indicated that high levels of cytokines could lead to a hyperinflammatory state, suggesting that regulating this compound activity might be crucial in therapeutic strategies for inflammatory diseases .

Case Study 2: MAL in Cancer Immunology

Another case study explored the implications of this compound in cancer immunology. The study demonstrated that this compound's involvement in TLR signaling could enhance anti-tumor immunity by promoting the activation of dendritic cells and T cells. This suggests that targeting this compound may offer new avenues for cancer immunotherapy .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

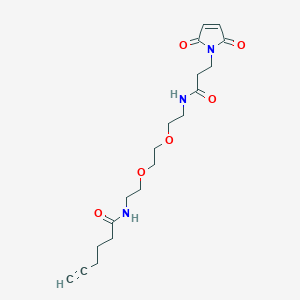

N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c1-2-3-4-5-16(23)20-9-12-27-14-15-28-13-10-21-17(24)8-11-22-18(25)6-7-19(22)26/h1,6-7H,3-5,8-15H2,(H,20,23)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKZLKOTTXAESQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.